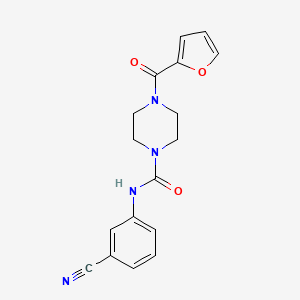
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
作用機序
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of GABA. By inhibiting aminotransferase, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 increases GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain. In addition, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in lab experiments is its potency and specificity as an inhibitor of aminotransferase. However, the complex synthesis method and high cost of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 can be a limitation for some researchers.
将来の方向性
There are several future directions for the study of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. One area of research is the potential use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more efficient and cost-effective synthesis methods for N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. Finally, the use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in combination with other drugs for the treatment of addiction and other disorders is an area of interest for future research.
合成法
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is synthesized using a multi-step process that involves the reaction of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to yield N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. The synthesis of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-12-13-3-1-4-14(11-13)19-17(23)21-8-6-20(7-9-21)16(22)15-5-2-10-24-15/h1-5,10-11H,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFUVPBHSXSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


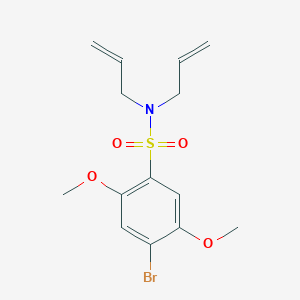

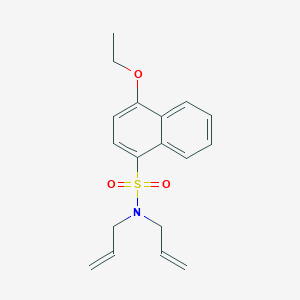
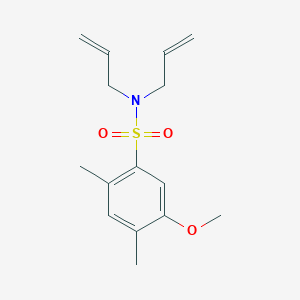
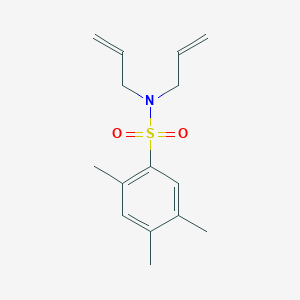
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)